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molecular formula C7H14ClNO3 B597347 Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride CAS No. 199330-66-0

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Cat. No. B597347
M. Wt: 195.64 g/mol
InChI Key: VNPBPEQYIQVYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367666B2

Procedure details

Thionyl chloride (4.02 mL, 55.1 mmol) was added in the dehydrated methanol (100 mL) solution of 4-amino-4-carboxytetrahydro-pyran monohydrochloride (5.00 g, 27.5 mmol) in an ice bath, and the mixture was heated and refluxed for 2.5 hours. The solvent was removed by distillation under reduced pressure, and the obtained crude product was washed with ethyl acetate and then dried under reduced pressure to give a colorless solid (BB04, 5.06 g).
Quantity
4.02 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.Cl.[NH2:6][C:7]1([C:13]([OH:15])=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.[CH3:16]O>>[ClH:3].[NH2:6][C:7]1([C:13]([O:15][CH3:16])=[O:14])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.02 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC1(CCOCC1)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product
WASH
Type
WASH
Details
was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless solid (BB04, 5.06 g)

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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